molecular formula C11H11NO4S B3079259 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone CAS No. 106346-00-3

1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone

Cat. No.: B3079259
CAS No.: 106346-00-3
M. Wt: 253.28 g/mol
InChI Key: PBRUALJXPXRDHW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone is a complex organic compound belonging to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of viral infections.

  • Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone is unique in its structure and properties compared to other benzothiazine derivatives. Similar compounds include:

  • 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)propanone

  • 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)butanone

  • 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)pentanone

These compounds share the benzothiazine core but differ in their alkyl chain length, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-7(13)10-11(14)8-5-3-4-6-9(8)17(15,16)12(10)2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRUALJXPXRDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497533
Record name 3-Acetyl-4-hydroxy-2-methyl-1lambda~6~,2-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106346-00-3
Record name 3-Acetyl-4-hydroxy-2-methyl-1lambda~6~,2-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone
Reactant of Route 2
1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone
Reactant of Route 3
1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone
Reactant of Route 4
1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone
Reactant of Route 5
1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone
Reactant of Route 6
1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone

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